![molecular formula C17H12N6O5S B2762677 N-[2-(4-甲基-6-氧代-1H-嘧啶-2-基)-5-噻吩-2-基吡唑-3-基]-5-硝基呋喃-2-羧酰胺 CAS No. 1170888-16-0](/img/no-structure.png)

N-[2-(4-甲基-6-氧代-1H-嘧啶-2-基)-5-噻吩-2-基吡唑-3-基]-5-硝基呋喃-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

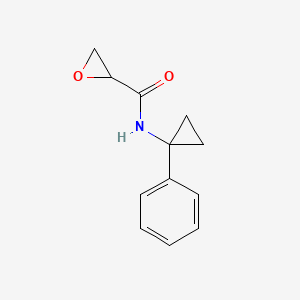

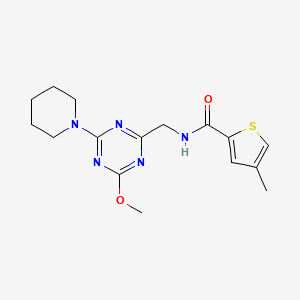

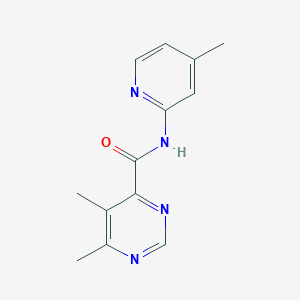

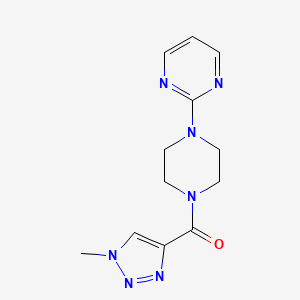

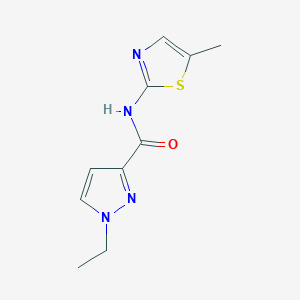

The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a thiophene ring, a pyrazole ring, and a nitrofuran moiety. Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms and is an essential component of many biological molecules, including DNA and RNA . Thiophene is a five-membered ring with one sulfur atom, and pyrazole is a five-membered ring with two nitrogen atoms. Nitrofuran is a functional group that contains a furan ring with a nitro group attached .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Each of these groups would contribute to the overall properties of the molecule. For example, the pyrimidine ring could participate in hydrogen bonding and π-π stacking interactions, while the nitro group in the nitrofuran moiety could act as an electron-withdrawing group, affecting the electron distribution in the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the nitro group could be reduced to an amino group, or the pyrimidine ring could undergo substitution reactions at the positions not blocked by other groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple aromatic rings could increase its stability and rigidity, while the nitro group could make it more reactive. The compound is likely to be soluble in polar solvents due to the presence of several polar functional groups .科学研究应用

- The compound’s unique structure suggests potential antimicrobial and antifungal properties. Researchers can explore its effectiveness against bacterial and fungal strains, contributing to drug discovery efforts .

- Investigate the compound’s impact on cell proliferation and tumor growth. Its ability to inhibit cancer cell growth could lead to novel therapeutic strategies .

- Evaluate whether this compound affects blood pressure regulation. Understanding its interaction with relevant receptors may reveal antihypertensive mechanisms .

- Assess the compound’s impact on cardiac function. Cardiotonics enhance heart contractility and could be explored for potential cardiovascular treatments .

- Investigate whether the compound modulates inflammatory pathways. Its anti-inflammatory effects could be valuable in treating inflammatory diseases .

- Explore the compound’s efficacy against viral infections. Researchers can assess its activity against specific viruses, potentially identifying new antiviral agents .

Antimicrobial and Antifungal Activity

Antiproliferative and Antitumor Effects

Antihypertensive Properties

Cardiotonic Activity

Anti-Inflammatory Potential

Antiviral Studies

作用机制

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide involves the synthesis of three intermediate compounds, which are then combined to form the final product. The first intermediate is 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid, which is synthesized from 4-methyl-6-aminopyrimidine. The second intermediate is 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid, which is synthesized from 5-thiophen-2-ylpyrazole. The third intermediate is 5-nitrofuran-2-carboxylic acid, which is synthesized from 5-nitrofuran. These three intermediates are then combined to form the final product.", "Starting Materials": [ "4-methyl-6-aminopyrimidine", "5-thiophen-2-ylpyrazole", "5-nitrofuran", "ethyl chloroformate", "sodium hydroxide", "thionyl chloride", "acetic anhydride", "acetic acid", "sodium acetate", "sodium nitrite", "sulfuric acid", "hydrogen peroxide", "ammonium hydroxide", "ethanol", "water" ], "Reaction": [ "Synthesis of 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid:", "Step 1: React 4-methyl-6-aminopyrimidine with ethyl chloroformate to form 4-methyl-6-(ethoxycarbonyl)aminopyrimidine.", "Step 2: React 4-methyl-6-(ethoxycarbonyl)aminopyrimidine with thionyl chloride to form 4-methyl-6-chloro-2-(ethoxycarbonyl)aminopyrimidine.", "Step 3: React 4-methyl-6-chloro-2-(ethoxycarbonyl)aminopyrimidine with sodium hydroxide to form 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid.", "Synthesis of 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid:", "Step 1: React 5-thiophen-2-ylpyrazole with sodium nitrite and sulfuric acid to form 5-thiophen-2-ylpyrazole-3-carboxylic acid.", "Step 2: React 5-thiophen-2-ylpyrazole-3-carboxylic acid with acetic anhydride to form 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid.", "Synthesis of 5-nitrofuran-2-carboxylic acid:", "Step 1: React 5-nitrofuran with hydrogen peroxide and ammonium hydroxide to form 5-nitrofuran-2-carboxylic acid.", "Final synthesis of N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide:", "Step 1: React 4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid with 2-(5-thiophen-2-ylpyrazol-3-yl)acetic acid and sodium acetate in acetic acid to form N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide.", "Step 2: React N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide with 5-nitrofuran-2-carboxylic acid in ethanol and water to form N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide." ] } | |

CAS 编号 |

1170888-16-0 |

产品名称 |

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |

分子式 |

C17H12N6O5S |

分子量 |

412.38 |

IUPAC 名称 |

N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |

InChI |

InChI=1S/C17H12N6O5S/c1-9-7-14(24)20-17(18-9)22-13(8-10(21-22)12-3-2-6-29-12)19-16(25)11-4-5-15(28-11)23(26)27/h2-8H,1H3,(H,19,25)(H,18,20,24) |

InChI 键 |

KTUGDESXITUGFM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2762601.png)

![6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2762607.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2762614.png)

![2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2762615.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2762617.png)